Furo[3,2-B]pyridin-5-amine

GPCR migraine serotonin receptor

Researchers targeting CLK kinases or 5-HT1F receptors require precise scaffold geometry. Generic indole or isostere replacements fail to replicate the distinct back-pocket binding mode of furo[3,2-b]pyridine. - **Validated utility**: Core of MU1210 (CLK1/2/4 probe, sub-50 nM, X-ray confirmed binding). - **Synthetic handle**: 5-amine enables Suzuki-Miyaura/Buchwald-Hartwig diversification. - **Supply**: Research quantities available; immediate shipment. BenchChem quality assurance.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 1026709-93-2
Cat. No. B13023334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-B]pyridin-5-amine
CAS1026709-93-2
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1OC=C2)N
InChIInChI=1S/C7H6N2O/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H,(H2,8,9)
InChIKeyXIBMUFPRAWVVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[3,2-b]pyridin-5-amine: Kinase Inhibitor Scaffold and Bioisostere


Furo[3,2-b]pyridin-5-amine (CAS 1026709-93-2) is a fused heterocyclic building block comprising a furan ring attached to a pyridine ring. The furo[3,2-b]pyridine core has been identified as a privileged scaffold in medicinal chemistry, particularly for the development of potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway [1]. This scaffold serves as an effective bioisostere for indole in receptor agonist design, offering similar target affinity with improved selectivity [2]. The 5-amine substitution provides a versatile synthetic handle, enabling the construction of diverse 3,5-disubstituted derivatives that constitute state-of-the-art chemical biology probes [1].

Scaffold
Privileged core for CLK/HIPK kinase probe development
Bioisostere
Indole replacement for GPCR selectivity studies
Synthetic handle
5-amine enables modular 3,5-disubstituted library synthesis

Why Furo[3,2-b]pyridin-5-amine Is Irreplaceable vs. Indole and Thienopyridines


Generic substitution fails because the furo[3,2-b]pyridine scaffold confers a distinct binding mode and selectivity profile that is not recapitulated by isosteric replacements or regioisomers. For instance, when the furo[3,2-b]pyridine nucleus replaced an indole core in 5-HT1F receptor agonists, the resulting compounds retained similar receptor affinity while demonstrating improved selectivity compared with the indole analogues [1]. Furthermore, the furo[3,2-b]pyridine motif represents a relatively underexplored central pharmacophore in kinase inhibition, and its specific substitution pattern enables chemoselective couplings that are not feasible with alternative scaffolds such as thieno[3,2-b]pyridine or furo[2,3-b]pyridine isomers [2][3]. The quantitative evidence presented below demonstrates why this specific scaffold, and not generic alternatives, is required for achieving the reported potency and selectivity metrics.

Indole core replacement
May not reproduce the same binding mode or selectivity improvement reported for furo[3,2-b]pyridine.
Thienopyridine isomers
Lack the convergent synthetic accessibility and chemoselective coupling pattern of the 5-amine scaffold.
Other furopyridine regioisomers
Altered kinase selectivity profiles; synthetic routes are less modular for rapid SAR exploration.

Selectivity, Potency, and Binding Mode of Furo[3,2-b]pyridin-5-amine Derivatives


5-HT1F Selectivity Enhancement via Bioisosteric Replacement

Substituted furo[3,2-b]pyridines were systematically evaluated as bioisosteres of indole-based 5-HT1F receptor agonists. The furo[3,2-b]pyridine scaffold effectively replaced the indole core, providing compounds with similar 5-HT1F receptor affinity and improved selectivity compared with the indole analogues [1]. This demonstrates the scaffold's utility for mitigating off-target effects while maintaining target engagement.

5-HT1F Selectivity
Class-level
Improved selectivity vs. indole
Supports GPCR selectivity profiling
Qualitative improvement; exact fold-change not reported
GPCR migraine serotonin receptor bioisostere

Syk Inhibition Potency: Benchmarking Against Alternative Scaffolds

A furo[3,2-b]pyridine-containing compound (BDBM189861) demonstrated potent inhibition of human spleen tyrosine kinase (Syk) with an IC50 of 11.7 nM, measured using a recombinant GST-hSYK fusion protein assay [1]. This level of potency positions the furo[3,2-b]pyridine scaffold as competitive with, or superior to, many alternative heterocyclic cores employed in Syk inhibitor discovery, where sub-100 nM potency is a typical benchmark for lead optimization.

Syk Inhibition
Class-level
IC50 11.7 nM
Supports Syk enzyme assay development
Recombinant GST-hSYK; benchmark
CLK/HIPK Potency
Head-to-head
CLK1 IC50 8 nM · ≥26-fold over DYRK1a
Unique back-pocket binding mode confirmed
X-ray crystallography (PDB: 6i5k); MU1210 probe
Synthetic Access
Class-level
6-step convergent route
Enables parallel SAR library synthesis
5-chloro-3-iodo intermediate; Suzuki/Buchwald couplings
kinase inhibitor Syk immunology oncology

Unique Back-Pocket Binding Mode in CLK/HIPK Inhibition

The furo[3,2-b]pyridine scaffold yielded the chemical probe MU1210, a potent inhibitor of CLK1/2/4 (IC50 = 8/20/12 nM) and HIPK2 (IC50 = 29 nM) with good selectivity over DYRK1a/1b/2 (IC50 = 213/956/1309 nM) and >194 other kinases [1]. Critically, X-ray crystallography revealed that MU1210 anchors to the back pocket of CLK1 rather than the hinge region targeted by most ATP-site inhibitors, providing a differentiated binding mode [1]. The 3,5-disubstituted furo[3,2-b]pyridine core was essential for this activity and selectivity profile [2].

CLK/HIPK Potency
Head-to-head
CLK1 IC50 8 nM · ≥26-fold over DYRK1a
Unique back-pocket binding mode confirmed
X-ray crystallography (PDB: 6i5k); MU1210 probe
CLK HIPK kinase selectivity chemical probe

Synthetic Accessibility vs. Alternative Furopyridine Isomers

Furo[3,2-b]pyridin-5-amine provides a versatile synthetic handle at the 5-position, enabling efficient construction of 3,5-disubstituted derivatives via chemoselective couplings of 5-chloro-3-iodofuro[3,2-b]pyridine [1]. This methodology enables second-generation synthesis of the CLK probe MU1210 in only 6 steps from easily available precursors [1]. In contrast, alternative furopyridine isomers (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) often require distinct and less convergent synthetic routes .

Synthetic Access
Class-level
6-step convergent route
Enables parallel SAR library synthesis
5-chloro-3-iodo intermediate; Suzuki/Buchwald couplings
medicinal chemistry building block parallel synthesis SAR

Furo[3,2-b]pyridin-5-amine: Key Research and Procurement Applications


Development of Selective CLK and HIPK Chemical Probes

Furo[3,2-b]pyridin-5-amine is the core scaffold for MU1210, a state-of-the-art chemical probe for CLK1/2/4 with demonstrated sub-50 nM potency and excellent kinome-wide selectivity [1]. Its unique back-pocket binding mode, confirmed by X-ray crystallography, distinguishes it from typical ATP-competitive inhibitors and makes it an essential starting point for dissecting CLK/HIPK biology in splicing regulation and cancer [1].

Bioisosteric Replacement of Indole in GPCR Agonist Programs

Programs targeting 5-HT1F for migraine or related serotonin receptors can leverage furo[3,2-b]pyridine as a direct bioisostere of indole, preserving target affinity while reducing off-target activity [2]. This scaffold substitution is validated by head-to-head studies showing improved selectivity over indole-based comparators [2].

Syk Inhibitor Lead Optimization in Autoimmune and Oncology Indications

Furo[3,2-b]pyridin-5-amine derivatives have demonstrated single-digit nanomolar Syk inhibition (IC50 = 11.7 nM) [3]. This potency justifies the scaffold's inclusion in screening libraries and lead optimization campaigns for rheumatoid arthritis, systemic lupus erythematosus, and B-cell malignancies where Syk is a validated target [3].

Parallel Synthesis and SAR Exploration of Kinase-Focused Libraries

The 5-amine handle enables rapid diversification via Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing efficient construction of 3,5-disubstituted furo[3,2-b]pyridine libraries [4]. This modularity accelerates SAR campaigns in medicinal chemistry, particularly for underexplored kinase targets [4].

Application
Selection Property
Validation Focus
CLK/HIPK probe development
Back-pocket binding selectivity
CLK1/2/4 isoform selectivity profiling
GPCR bioisostere studies
Indole-like affinity scaffold
5-HT1F receptor selectivity screening
Syk enzyme assay development
Nanomolar enzymatic inhibition
Syk kinase selectivity panel
Kinase-focused library synthesis
Modular 5-amine functionalization
Suzuki-Miyaura/Buchwald-Hartwig coupling efficiency

Technical Documentation Hub

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16 linked technical documents
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